molecular formula C7H14O2 B2893100 [3-(Propan-2-yl)oxetan-3-yl]methanol CAS No. 97720-51-9

[3-(Propan-2-yl)oxetan-3-yl]methanol

Cat. No.: B2893100
CAS No.: 97720-51-9
M. Wt: 130.187
InChI Key: FMUFFUZPAMYTLG-UHFFFAOYSA-N
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Description

[3-(Propan-2-yl)oxetan-3-yl]methanol: is a chemical compound with the molecular formula C7H14O2 and a molecular weight of 130.19 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a methanol group attached to the oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Propan-2-yl)oxetan-3-yl]methanol typically involves the formation of the oxetane ring followed by the introduction of the methanol group. One common method involves the cyclization of appropriate precursors through intramolecular reactions. For example, the cyclization of epoxides or halohydrins can lead to the formation of oxetane rings .

Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization process and subsequent functionalization of the oxetane ring .

Chemical Reactions Analysis

Types of Reactions: [3-(Propan-2-yl)oxetan-3-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce various ethers or esters .

Scientific Research Applications

Chemistry: In chemistry, [3-(Propan-2-yl)oxetan-3-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biology and medicine, oxetane-containing compounds are explored for their potential therapeutic applications. The oxetane ring can enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable intermediate in drug discovery .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity and structural features make it suitable for various applications, including the development of new polymers and advanced materials .

Mechanism of Action

The mechanism of action of [3-(Propan-2-yl)oxetan-3-yl]methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the oxetane ring can participate in ring-opening reactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the isopropyl group and the hydroxyl group on the oxetane ring. This combination of functional groups imparts distinct physicochemical properties and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

(3-propan-2-yloxetan-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-6(2)7(3-8)4-9-5-7/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUFFUZPAMYTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(COC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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